molecular formula C16H15ClN2O2 B5717704 N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide

N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide

Cat. No. B5717704
M. Wt: 302.75 g/mol
InChI Key: BFTZPQZLMXHJRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide, commonly known as N-(2-Acetylphenyl)-4-chlorobenzamide (NACB), is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of organic compounds known as benzamides and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide is not yet fully understood. However, studies have suggested that N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide may act by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.
Biochemical and Physiological Effects:
N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide has been found to have several biochemical and physiological effects. Studies have shown that N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide can inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide has been found to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide in lab experiments is its potential as a cancer-fighting agent. Additionally, N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions. However, one of the limitations of using N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide in lab experiments is the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for research on N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide. One potential direction is to further investigate the mechanism of action of N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide. Additionally, further studies are needed to determine the potential use of N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide in the treatment of various inflammatory conditions. Finally, research is needed to determine the potential use of N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide in combination with other cancer-fighting agents.

Synthesis Methods

The synthesis of N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide can be achieved through a number of methods. One of the most commonly used methods involves the reaction of 2-acetylaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. This results in the formation of N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide as a white crystalline solid.

Scientific Research Applications

N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide has been found to have several potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide has the potential to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.

properties

IUPAC Name

N-(2-acetamidophenyl)-2-(4-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O2/c1-11(20)18-14-4-2-3-5-15(14)19-16(21)10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFTZPQZLMXHJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide

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